molecular formula C19H21N5O3 B2740564 8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-98-6

8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2740564
CAS No.: 877643-98-6
M. Wt: 367.409
InChI Key: LHOIHQVVXJXTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

Research has focused on derivatives of imidazo[2,1-f]purine diones for their potential as pharmacological agents due to their receptor affinity. Studies have identified compounds with significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Specifically, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have yielded compounds with notable affinity and selectivity towards these receptors, indicating potential applications in treating disorders like depression and anxiety (Zagórska et al., 2015). Docking studies have further elucidated that such modifications could be crucial for enhancing receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors.

Analgesic and Anti-inflammatory Properties

Investigations into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated significant analgesic and anti-inflammatory effects. These compounds have shown stronger activity than reference drugs in in vivo models, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Spectroscopic Analysis and Molecular Dynamics

The synthesis and spectroscopic analysis of imidazole derivatives, including those related to the compound , have been explored to understand their reactive properties. Detailed experimental and computational spectroscopic characterizations have been performed to study their reactivity, highlighting the importance of these compounds in medicinal chemistry and drug design due to their potent pharmacophores (Thomas et al., 2018).

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-5-10-22-17(25)15-16(21(3)19(22)26)20-18-23(15)11-12(2)24(18)13-6-8-14(27-4)9-7-13/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOIHQVVXJXTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.